2,2'-[(2,5-Dihydroxy-1,3-phenylene)bis(methylene)]di(benzene-1,4-diol)
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Overview
Description
2,2’-[(2,5-Dihydroxy-1,3-phenylene)bis(methylene)]di(benzene-1,4-diol) is an organic compound that belongs to the class of dihydroxybenzenes. These compounds are characterized by the presence of two hydroxyl groups (-OH) attached to a benzene ring. The compound is known for its unique structure, which includes two benzene rings connected by a methylene bridge, each substituted with hydroxyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[(2,5-Dihydroxy-1,3-phenylene)bis(methylene)]di(benzene-1,4-diol) typically involves the reaction of resorcinol with formaldehyde under acidic or basic conditions. The reaction proceeds through a condensation mechanism, forming the methylene bridge between the benzene rings. The reaction conditions, such as temperature and pH, are carefully controlled to optimize the yield and purity of the product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and high throughput. The use of catalysts and advanced purification techniques, such as crystallization and chromatography, are common to achieve the desired product specifications .
Chemical Reactions Analysis
Types of Reactions
2,2’-[(2,5-Dihydroxy-1,3-phenylene)bis(methylene)]di(benzene-1,4-diol) undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: Electrophilic substitution reactions can occur on the benzene rings, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include quinones, hydroquinones, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
2,2’-[(2,5-Dihydroxy-1,3-phenylene)bis(methylene)]di(benzene-1,4-diol) has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Studied for its potential antioxidant properties and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2,2’-[(2,5-Dihydroxy-1,3-phenylene)bis(methylene)]di(benzene-1,4-diol) involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The hydroxyl groups can scavenge free radicals, reducing oxidative stress.
Enzyme Inhibition: The compound can inhibit certain enzymes, affecting metabolic pathways.
Signal Transduction: It may modulate signal transduction pathways, influencing cellular responses.
Comparison with Similar Compounds
Similar Compounds
- Catechol (1,2-dihydroxybenzene)
- Resorcinol (1,3-dihydroxybenzene)
- Hydroquinone (1,4-dihydroxybenzene)
Uniqueness
2,2’-[(2,5-Dihydroxy-1,3-phenylene)bis(methylene)]di(benzene-1,4-diol) is unique due to its methylene-bridged structure, which imparts distinct chemical and physical properties compared to other dihydroxybenzenes.
Properties
CAS No. |
13344-07-5 |
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Molecular Formula |
C20H18O6 |
Molecular Weight |
354.4 g/mol |
IUPAC Name |
2,6-bis[(2,5-dihydroxyphenyl)methyl]benzene-1,4-diol |
InChI |
InChI=1S/C20H18O6/c21-15-1-3-18(24)11(7-15)5-13-9-17(23)10-14(20(13)26)6-12-8-16(22)2-4-19(12)25/h1-4,7-10,21-26H,5-6H2 |
InChI Key |
IVQSVVISSRGZCF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1O)CC2=CC(=CC(=C2O)CC3=C(C=CC(=C3)O)O)O)O |
Origin of Product |
United States |
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